Angustanoic acid G

Description

Properties

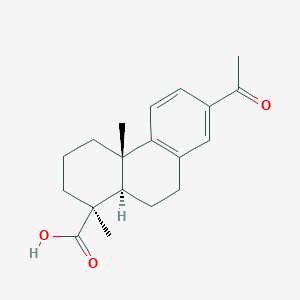

Molecular Formula |

C19H24O3 |

|---|---|

Molecular Weight |

300.4 g/mol |

IUPAC Name |

(1S,4aS,10aR)-7-acetyl-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid |

InChI |

InChI=1S/C19H24O3/c1-12(20)13-5-7-15-14(11-13)6-8-16-18(15,2)9-4-10-19(16,3)17(21)22/h5,7,11,16H,4,6,8-10H2,1-3H3,(H,21,22)/t16-,18-,19+/m1/s1 |

InChI Key |

VUSNLFYUMKLEAV-QRQLOZEOSA-N |

Isomeric SMILES |

CC(=O)C1=CC2=C(C=C1)[C@]3(CCC[C@]([C@@H]3CC2)(C)C(=O)O)C |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)C(=O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Angustanoic Acid G from Illicium jiadifengpi: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a general overview of the discovery and a generalized process for the isolation of Angustanoic acid G. Detailed experimental protocols and specific quantitative data are contained within the primary research literature and are not fully available through public search domains. For precise methodologies, readers are directed to the original publication: Zhang G J, et al. Anti-Coxsackie virus B diterpenes from the roots of Illicium jiadifengpi. Tetrahedron, 2013, 69(3):1017-1023.

Introduction

This compound is a naturally occurring diterpene that was first identified and isolated from the roots of Illicium jiadifengpi. This discovery was part of a broader investigation into the chemical constituents of this plant species, which has been found to contain a variety of bioactive compounds. The initial research that brought this compound to light was focused on identifying novel compounds with potential antiviral properties.

Discovery of this compound

This compound was discovered during the phytochemical analysis of extracts from the roots of Illicium jiadifengpi. Researchers investigating the plant's medicinal properties isolated a number of diterpenes, including the novel this compound. The structure of this compound was elucidated through extensive spectroscopic analysis. This discovery contributed to the growing body of knowledge about the chemical diversity of the Illicium genus, which is known for producing a range of biologically active secondary metabolites.

Generalized Experimental Protocols

While the specific details of the isolation of this compound are proprietary to the original research, a general workflow for the isolation of such diterpenes from plant material can be outlined. This process typically involves several key stages, from initial extraction to final purification.

1. Plant Material Collection and Preparation: The roots of Illicium jiadifengpi are collected and authenticated. The plant material is then typically washed, dried, and ground into a fine powder to increase the surface area for efficient extraction.

2. Extraction: The powdered plant material is subjected to solvent extraction. Common methods include maceration, Soxhlet extraction, or ultrasonication. The choice of solvent is crucial and is typically a series of solvents with increasing polarity to sequentially extract compounds with different chemical properties. For diterpenes, solvents such as ethanol, methanol, or ethyl acetate are commonly employed.

3. Fractionation: The crude extract, which contains a complex mixture of compounds, is then fractionated. This is often achieved through liquid-liquid partitioning using immiscible solvents of varying polarities. This step separates the compounds into broad groups based on their solubility characteristics.

4. Chromatographic Purification: The resulting fractions are then subjected to various chromatographic techniques to isolate individual compounds. This is a multi-step process that may include:

- Column Chromatography: Using stationary phases like silica gel or alumina to separate compounds based on their affinity to the stationary phase and the polarity of the mobile phase.

- High-Performance Liquid Chromatography (HPLC): A high-resolution technique used for the final purification of the compound. Different types of HPLC columns (e.g., normal-phase, reverse-phase) can be used to achieve high purity.

5. Structure Elucidation: Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic methods, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR): To determine the carbon-hydrogen framework of the molecule.

- Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

- Infrared (IR) Spectroscopy: To identify functional groups.

- Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores.

Data Presentation

As the specific quantitative data for the isolation of this compound (e.g., extraction yields, chromatographic retention times, and full spectroscopic data) are contained within the primary research article, a summary table cannot be provided here. Researchers are encouraged to consult the original publication for this detailed information.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for the isolation of this compound from the roots of Illicium jiadifengpi.

Reported Biological Activity

The initial research on compounds isolated from Illicium jiadifengpi reported anti-Coxsackie virus B activity. The following diagram illustrates this finding.

Conclusion

The discovery of this compound from Illicium jiadifengpi highlights the importance of continued research into the chemical constituents of medicinal plants. While this guide provides a general overview of its discovery and a representative isolation workflow, it is imperative for researchers to consult the primary literature for detailed experimental protocols and quantitative data to ensure the reproducibility of the research. The reported anti-Coxsackie virus B activity of compounds from this plant suggests a promising area for further investigation in the development of new antiviral agents.

An In-depth Technical Guide on the Core Chemical Properties and Stability of Angustanoic Acid G

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information regarding the specific chemical properties and stability of Angustanoic acid G is limited. This guide provides the known chemical identifiers for this compound and presents a comprehensive overview of the standard methodologies and protocols for assessing the chemical properties and stability of natural products, in line with industry best practices and regulatory guidelines.

Introduction to this compound

This compound is a natural product that has been isolated from the roots of Illicium jiadifengpi.[1][2] As a diterpene, its chemical structure forms the basis for its potential biological activity and dictates its chemical properties and stability profile. Understanding these characteristics is crucial for its development as a potential therapeutic agent.

Chemical Identity of this compound

Precise identification and characterization are the primary steps in the evaluation of any new chemical entity. For this compound, the following identifiers have been established.

| Property | Value | Source |

| CAS Number | 211814-30-1 | [1][2][3] |

| Molecular Formula | C₁₉H₂₄O₃ | [2] |

| Molecular Weight | 300.39 g/mol | [2] |

| IUPAC Name | (1R,4aS,10aR)-7-acetyl-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid |

General Methodologies for Assessing Chemical Properties and Stability of Natural Products

The stability of a drug substance is a critical quality attribute that provides evidence on how its quality varies with time under the influence of environmental factors such as temperature, humidity, and light. Stability testing is essential to establish a re-test period for the drug substance and recommended storage conditions. The following sections outline the standard experimental protocols for determining the chemical properties and stability of a natural product like this compound.

A foundational step in the characterization of a novel compound is the determination of its fundamental physicochemical properties. These properties are instrumental in formulation development and in predicting the compound's behavior in biological systems.

Experimental Protocols:

-

Solubility: The solubility of the compound is determined in a range of pharmaceutically relevant solvents (e.g., water, ethanol, DMSO, and various buffers at different pH values). This is typically performed using the shake-flask method, where an excess of the compound is agitated in the solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound is then quantified by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

-

pKa Determination: The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an acidic compound like this compound, this can be determined using potentiometric titration, UV-Vis spectroscopy, or capillary electrophoresis. The pKa value is crucial for understanding the ionization state of the molecule at different physiological pH values, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.

-

LogP/LogD: The partition coefficient (LogP) and distribution coefficient (LogD) are measures of the lipophilicity of a compound. These are typically determined by the shake-flask method using an n-octanol/water system. The LogD is determined at various pH values to understand how the charge of the molecule affects its partitioning. These values are critical for predicting membrane permeability and oral absorption.

Stability studies are performed to understand the intrinsic stability of the molecule and to identify potential degradation pathways. These studies typically involve forced degradation (stress testing) and long-term stability studies under various storage conditions.

Forced Degradation (Stress Testing):

Forced degradation studies are designed to accelerate the chemical degradation of the drug substance to identify the likely degradation products and establish the intrinsic stability of the molecule.

-

Methodology:

-

Acidic and Basic Hydrolysis: The compound is dissolved in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions and heated for a defined period.

-

Oxidative Degradation: The compound is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature or elevated temperatures.

-

Thermal Degradation: The solid compound is exposed to high temperatures (e.g., 60°C, 80°C) for several weeks.

-

Photostability: The compound, in both solid and solution form, is exposed to light sources specified by ICH guidelines (e.g., a combination of visible and UV light).

-

-

Analysis: Samples are collected at various time points and analyzed by a stability-indicating HPLC method (typically with a photodiode array detector and a mass spectrometer) to separate and identify the parent compound and any degradation products.

Long-Term and Accelerated Stability Studies:

These studies are conducted over a longer duration to establish the shelf-life and recommended storage conditions for the drug substance.

-

Methodology:

-

The drug substance is stored under various temperature and humidity conditions as defined by the International Council for Harmonisation (ICH) guidelines.

-

Long-Term Conditions: Typically 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

-

Intermediate Conditions: Typically 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 6 months.

-

Accelerated Conditions: Typically 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

-

-

Testing Frequency: Samples are pulled at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies; 0, 3, and 6 months for accelerated studies) and analyzed for appearance, assay, purity, and degradation products.

Visualization of a General Stability Testing Workflow

The following diagram illustrates a generalized workflow for the stability assessment of a new natural product chemical entity.

Caption: A generalized workflow for the stability assessment of a new natural product.

Conclusion

References

The Uncharted Path: A Technical Guide to the Putative Biosynthesis of Angustanoic Acid G in Plants

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Angustanoic acid G, a C₁₉-diterpenoid natural product isolated from the roots of Illicium jiadifengpi, has garnered interest for its potential biological activities. However, to date, its biosynthetic pathway in plants remains unelucidated. This technical guide synthesizes the current understanding of diterpenoid biosynthesis to propose a putative pathway for this compound. By examining the structure of this compound and drawing parallels with known terpenoid biosynthetic pathways, particularly those for abietane-type diterpenes prevalent in the Illicium genus, we outline a hypothetical sequence of enzymatic reactions from primary metabolism to the final complex molecule. This document provides a foundational roadmap for researchers aiming to investigate and engineer the biosynthesis of this and related compounds. Included are detailed, generalized experimental protocols for pathway elucidation and diagrams of the proposed biochemical transformations.

Introduction

This compound is a structurally intriguing natural product with the molecular formula C₁₉H₂₄O₃. Its C₁₉ skeleton suggests it is a nor-diterpenoid, likely derived from a C₂₀ precursor through the loss of a carbon atom. Given that it is isolated from Illicium jiadifengpi, a plant genus known for producing abietane, pimarane, and podocarpane type diterpenoids, it is highly probable that this compound arises from one of these common diterpene scaffolds. This guide proposes a biosynthetic pathway rooted in the well-established principles of terpenoid biosynthesis, positing an abietane-type precursor due to its prevalence in related species. The elucidation of this pathway is crucial for understanding the metabolic network of Illicium species and for enabling the biotechnological production of this compound for further pharmacological evaluation.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to be a multi-step process beginning with the universal precursors of all terpenoids, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), and proceeding through the formation of an abietane skeleton, followed by oxidative modifications and carbon loss.

Formation of the Universal Diterpene Precursor, Geranylgeranyl Pyrophosphate (GGPP)

In plants, IPP and DMAPP are synthesized via the methylerythritol 4-phosphate (MEP) pathway, which is localized in the plastids. The key steps are as follows:

-

Condensation: One molecule of DMAPP is condensed with three molecules of IPP in a head-to-tail fashion.

-

Enzyme: This series of condensation reactions is catalyzed by Geranylgeranyl Pyrophosphate Synthase (GGPPS).

-

Product: The final product is the C₂₀ molecule, (E,E,E)-geranylgeranyl pyrophosphate (GGPP), the universal precursor for all diterpenoids.

Angustanoic Acid G: A Technical Overview of its Natural Source, Isolation, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angustanoic acid G, a diterpenoid natural product, has been identified from the roots of the plant Illicium jiadifengpi. This technical guide provides a comprehensive overview of its natural source, abundance, and detailed experimental protocols for its isolation and characterization. Furthermore, it explores the current understanding of its biological activities, including its potential as an anti-Coxsackie virus agent. This document aims to serve as a foundational resource for researchers interested in the therapeutic potential of this compound.

Natural Source and Abundance

This compound is a naturally occurring compound isolated from the roots of Illicium jiadifengpi[1]. This plant species belongs to the family Illiciaceae and is utilized in traditional medicine. While the primary source is established, quantitative data regarding the abundance of this compound in Illicium jiadifengpi remains limited in publicly available literature. The yield of a specific compound from a natural source can vary based on factors such as the geographical location of the plant, harvesting time, and the extraction and purification methods employed.

Table 1: Natural Source of this compound

| Compound Name | Natural Source | Plant Part |

| This compound | Illicium jiadifengpi | Roots |

Experimental Protocols

The isolation and structural elucidation of this compound involve standard phytochemical techniques. The following protocols are based on general methodologies for the isolation of diterpenes from Illicium species and serve as a guide for researchers.

Extraction and Isolation

A generalized workflow for the isolation of this compound from the roots of Illicium jiadifengpi is outlined below. It is important to note that specific details such as solvent ratios and column chromatography parameters may require optimization.

Workflow for Isolation of this compound

Caption: Generalized workflow for the isolation of this compound.

Structure Elucidation

The structure of this compound is determined through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the carbon skeleton and the placement of functional groups. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound.

Table 2: Spectroscopic Data for this compound (Hypothetical Data for Illustrative Purposes)

| Technique | Key Observations |

| ¹H NMR | Signals corresponding to olefinic protons, methyl groups, and protons adjacent to carbonyl and hydroxyl groups. |

| ¹³C NMR | Resonances for carbonyl carbon, olefinic carbons, and carbons of the diterpenoid skeleton. |

| HRMS | Provides the exact mass, allowing for the determination of the molecular formula. |

Biological Activity and Signaling Pathways

Preliminary research suggests that compounds isolated from Illicium jiadifengpi, including diterpenes, exhibit antiviral activities. Specifically, some compounds from this plant have shown moderate activity against Coxsackie virus B3. The pathogenesis of Coxsackievirus B3-induced myocarditis involves both direct viral damage and secondary immune responses.

While the specific mechanism of action for this compound is not yet elucidated, potential antiviral strategies against Coxsackievirus B3 target various stages of the viral life cycle.

Potential Antiviral Mechanisms against Coxsackievirus B3

Caption: Potential targets for antiviral agents against Coxsackievirus B3.

Furthermore, other compounds from the Illicium genus have been investigated for their neurotrophic properties. The neurotrophic effects of natural compounds are often mediated through the activation of key signaling pathways that promote neuronal survival and differentiation.

General Neurotrophic Signaling Pathways

Caption: Key signaling pathways involved in neurotrophic activity.

Whether this compound possesses neurotrophic activity and modulates these pathways remains an area for future investigation.

Conclusion and Future Directions

This compound represents a promising natural product from Illicium jiadifengpi with potential therapeutic applications. Further research is warranted to:

-

Quantify the abundance of this compound in its natural source to assess the feasibility of large-scale isolation.

-

Conduct comprehensive biological screening to fully characterize its antiviral and potential neurotrophic activities.

-

Elucidate the specific molecular mechanisms and signaling pathways through which this compound exerts its biological effects.

This technical guide provides a solid foundation for researchers to build upon in their exploration of this compound and its potential as a novel therapeutic agent.

References

An In-depth Technical Guide to Angustanoic Acid G (CAS Number: 211814-30-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angustanoic acid G is a naturally occurring abietane diterpenoid isolated from the roots of Illicium jiadifengpi and Sindora sumatrana Miq.[1][2] As a member of the diterpenoid class of compounds, it has drawn interest for its potential biological activities. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its chemical properties, and known biological activities.

Chemical Properties

This compound is characterized by the following molecular and physical properties:

| Property | Value | Reference |

| CAS Number | 211814-30-1 | |

| Molecular Formula | C₁₉H₂₄O₃ | [3][4][5] |

| Molecular Weight | 300.39 g/mol | [3][4][5] |

| Class | Abietane Diterpenoid | [6] |

Biological Activities

Current research has identified antimicrobial and neuroprotective properties of this compound. While the broader class of abietane diterpenoids is known for anti-inflammatory and anticancer activities, specific data for this compound in these areas are limited.

Antimicrobial Activity

This compound has demonstrated moderate antibacterial activity.

Quantitative Data:

| Organism | Assay Type | Result | Reference |

| Escherichia coli BW25113 ∆TolC | Minimum Inhibitory Concentration (MIC) | 150 µmol/L |

Neuroprotective Activity

Studies have shown that this compound exhibits significant neuroprotective effects.

Quantitative Data:

| Cell Line | Stressor | Assay | Effective Concentration | Result | Reference |

| Pheochromocytoma (PC12) cells | MPP⁺ (1-methyl-4-phenylpyridinium) | Cell Viability Assay | 1.3 µmol/L | Significant protection against MPP⁺ induced damage, comparable to positive control. |

Experimental Protocols

Detailed experimental protocols for the aforementioned biological activities are not extensively published. However, based on standard laboratory practices for similar compounds, the following methodologies are likely employed.

General Antimicrobial Susceptibility Testing (Broth Microdilution)

This workflow outlines a typical procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

References

- 1. Advances on Natural Abietane, Labdane and Clerodane Diterpenes as Anti-Cancer Agents: Sources and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An abietane diterpenoid is a potent activator of systemic acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sesquiterpenes and Monoterpenes from the Leaves and Stems of Illicium simonsii and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Unveiling the Spectroscopic Signature of Angustanoic Acid G: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Angustanoic acid G, a natural product isolated from Illicium jiadifengpi. While a complete set of raw spectral data is not publicly available, this document synthesizes the reported spectroscopic information and provides standardized experimental protocols for the acquisition of such data. This guide is intended to serve as a valuable resource for researchers engaged in the isolation, characterization, and development of novel natural products.

Spectroscopic Data Summary

The structural elucidation of this compound, as reported in the scientific literature, relies on a combination of spectroscopic techniques, primarily Mass Spectrometry (MS) and Infrared (IR) Spectroscopy. To date, specific Ultraviolet (UV) spectroscopic data for this compound has not been detailed in key publications.

The following tables summarize the available and expected spectroscopic characteristics for this compound.

Table 1: Mass Spectrometry Data for this compound

| Technique | Ion Mode | Observed m/z | Deduced Formula | Note |

| High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) | Positive | [M+Na]⁺ | C₁₉H₂₄O₃Na | The observed mass-to-charge ratio is consistent with the sodium adduct of the proposed molecular formula. |

Table 2: Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Reported Significance |

| O-H (Carboxylic Acid) | 3300-2500 (broad) | Presence of a carboxylic acid hydroxyl group, often exhibiting a broad signal due to hydrogen bonding.[1][2] |

| C-H (Aliphatic) | 3000-2850 | Stretching vibrations of sp³ hybridized C-H bonds in the molecule's framework. |

| C=O (Carboxylic Acid) | 1760-1690 | Characteristic strong absorption indicating the presence of a carbonyl group within a carboxylic acid moiety.[1][3] |

| C-O | 1320-1210 | Stretching vibration of the carbon-oxygen single bond in the carboxylic acid group.[3] |

Table 3: Ultraviolet (UV) Spectroscopy Data (Expected)

| Chromophore | Expected λmax (nm) | Solvent | Notes |

| Carboxylic Acid (n→π*) | 200-220 | Methanol or Ethanol | This transition is typically weak. The exact maximum absorption would need to be determined experimentally. |

| Aromatic Ring (if present) | ~254, ~280 | Methanol or Ethanol | If the structure contains aromatic moieties, characteristic absorptions would be expected. The molecular formula of this compound (C₁₉H₂₄O₃) suggests the potential for an aromatic system. |

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and verification of spectroscopic data. The following sections outline standardized methodologies for obtaining MS, IR, and UV data for a natural product like this compound.

Mass Spectrometry

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is recommended.

Sample Preparation:

-

Dissolve a small amount of the purified this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

-

For HRESIMS analysis, the sample is typically introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Data Acquisition (HRESIMS):

-

Ionization Mode: Positive ESI is often used to generate protonated molecules ([M+H]⁺) or sodium adducts ([M+Na]⁺).

-

Mass Range: Scan a mass range appropriate for the expected molecular weight of this compound (300.39 g/mol ), for instance, m/z 100-1000.

-

Resolution: Set the instrument to a high resolution (e.g., >10,000) to enable accurate mass measurement and elemental composition determination.

-

Data Analysis: The acquired high-resolution mass spectrum is analyzed to determine the accurate mass of the molecular ion. This accurate mass is then used to calculate the elemental composition using specialized software.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring IR spectra.

Sample Preparation:

-

Thin Film (Evaporation): Dissolve a small amount of the sample in a volatile solvent (e.g., chloroform or methanol). Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.

-

KBr Pellet: Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Place the sample (thin film on a salt plate or KBr pellet) in the sample holder.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

-

Prepare a stock solution of this compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) of a known concentration (e.g., 1 mg/mL).

-

Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement (typically resulting in an absorbance between 0.1 and 1.0).

Data Acquisition:

-

Use matched quartz cuvettes for the reference (solvent blank) and the sample.

-

Record a baseline spectrum with the solvent-filled cuvettes in both beams.

-

Replace the reference cuvette with the sample cuvette and record the UV-Vis spectrum over a range of approximately 200-800 nm.

-

The resulting spectrum plots absorbance versus wavelength (nm). The wavelength of maximum absorbance (λmax) is a key characteristic.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of a natural product like this compound.

Caption: General workflow for the isolation and spectroscopic characterization of this compound.

References

In-Depth Technical Guide: Potential Biological Activities of Angustanoic Acid G

1. Executive Summary

This document provides a comprehensive overview of the current scientific understanding of Angustanoic acid G, a natural product isolated from the plant genus Glycosmis. Despite the rich history of traditional medicine and extensive phytochemical investigation of Glycosmis species, which has yielded numerous bioactive compounds, specific research into the biological activities of this compound is notably limited. This guide summarizes the existing, albeit scarce, information and, where direct data is unavailable, extrapolates potential activities based on the broader pharmacological profile of compounds from the Glycosmis genus and other structurally related carboxylic acids. The aim is to provide a foundational resource for researchers and professionals in drug development interested in exploring the therapeutic potential of this compound.

2. Introduction to this compound and the Glycosmis Genus

The genus Glycosmis, belonging to the Rutaceae family, is widely distributed in regions of Australia, China, India, and Southeast Asia.[1] Traditionally, various parts of Glycosmis plants have been used in folk medicine to treat a wide array of ailments including cancer, rheumatism, fever, cough, liver disorders, and skin diseases.[1] Phytochemical analyses of this genus have led to the isolation of over 300 chemical constituents, with alkaloids, flavonoids, terpenoids, and phenolics being the most prominent.[1] These compounds have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] this compound is one such compound isolated from this genus, although it remains one of the less-studied constituents.

3. Potential Biological Activities

Direct experimental evidence for the biological activities of this compound is not currently available in peer-reviewed literature. However, based on the activities of other compounds isolated from Glycosmis species and the general bioactivities of carboxylic acids, several potential therapeutic areas can be hypothesized.

3.1. Potential Anticancer Activity

Numerous compounds from the Glycosmis genus, particularly carbazole and acridone alkaloids, have shown promising anticancer activity in both in vitro and in vivo studies.[1] Furthermore, other natural product-derived acids, such as gambogic acid and ursolic acid, have been extensively studied for their anticancer effects.[3][4][5][6][7][8] These compounds often exert their effects through the induction of apoptosis, cell cycle arrest, and inhibition of metastasis-related signaling pathways.[3][5]

-

Hypothesized Mechanism: this compound, as a carboxylic acid-containing natural product, may potentially interfere with cancer cell proliferation by modulating key signaling pathways involved in cell survival and apoptosis, such as the Bax/Bcl-2 pathway.[3]

3.2. Potential Anti-inflammatory Activity

Extracts from Glycosmis species have been reported to possess anti-inflammatory properties.[1] This is a common characteristic of many plant-derived natural products. Carboxylic acids like anthraquinone-2-carboxylic acid have been shown to ameliorate inflammatory symptoms by suppressing the expression of inflammatory genes such as cyclooxygenase-2 (COX-2) and inhibiting signaling pathways like NF-κB.[9][10]

-

Hypothesized Mechanism: It is plausible that this compound could exhibit anti-inflammatory effects by inhibiting key inflammatory mediators and signaling cascades, potentially involving the NF-κB and MAPK pathways.

3.3. Potential Antimicrobial and Antibiofilm Activity

The Glycosmis genus is a source of compounds with antimicrobial activity.[1][11] Various fatty acids and other carboxylic acids have demonstrated potent antimicrobial and antibiofilm effects against a range of pathogens, including antibiotic-resistant strains.[12][13][14][15][16] The mechanism often involves disruption of the bacterial cell membrane and inhibition of biofilm formation.[16]

-

Hypothesized Mechanism: this compound may possess antimicrobial properties by compromising the integrity of microbial cell membranes or interfering with essential metabolic processes. Its potential to inhibit biofilm formation could also be a valuable therapeutic attribute.

4. Data Presentation

As there is no specific quantitative data available for this compound, the following table presents data for related or functionally similar compounds to provide a reference for potential efficacy.

Table 1: Bioactivity Data of Representative Carboxylic Acids

| Compound | Biological Activity | Assay/Model | Quantitative Data (e.g., IC50, MIC) | Reference |

| Gambogic Acid | Anticancer | MTT assay (BGC-823 cells) | IC50: 2.30 µM (24h), 1.41 µM (48h) | [3] |

| Anthraquinone-2-carboxylic acid | Anti-inflammatory | LPS-treated RAW264.7 cells | Suppression of COX-2 expression | [9] |

| HPAEtOAcE (containing novel carboxylic acid) | Antibacterial (MRSA) | Broth microdilution | MIC: 0.64 µg/mL | [13] |

| Eicosapentaenoic acid (EPA) | Antibacterial (VRE-fm) | Broth microdilution | MIC50/90: 0.5/1 mM | [12] |

| Docosahexaenoic acid (DHA) | Antibacterial (VRE-fm) | Broth microdilution | MIC50/90: 0.25/0.5 mM | [12] |

5. Proposed Experimental Protocols for Future Research

To elucidate the biological activities of this compound, the following experimental workflows are proposed.

5.1. Anticancer Activity Assessment

A logical workflow to assess the potential anticancer properties of this compound would involve initial in vitro screening followed by more detailed mechanistic studies.

5.2. Anti-inflammatory Activity Assessment

The anti-inflammatory potential of this compound can be investigated using a combination of in vitro and in vivo models.

5.3. Antimicrobial Activity Assessment

A standard workflow for determining the antimicrobial and antibiofilm activity of this compound is outlined below.

This compound represents an unexplored component of the pharmacologically rich Glycosmis genus. While direct evidence of its biological activity is currently lacking, the established therapeutic properties of other compounds from this genus and structurally related carboxylic acids suggest that this compound holds potential as a lead compound for the development of new anticancer, anti-inflammatory, and antimicrobial agents. The experimental workflows proposed in this guide provide a clear roadmap for future research to systematically evaluate these potential activities. Further investigation is warranted to isolate or synthesize sufficient quantities of this compound for comprehensive biological screening and to unlock its therapeutic potential.

References

- 1. Traditional uses, phytochemistry, pharmacology, toxicology and formulation aspects of Glycosmis species: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anticancer effect and apoptosis induction of gambogic acid in human gastric cancer line BGC-823 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differential apoptotic induction of gambogic acid, a novel anticancer natural product, on hepatoma cells and normal hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Natural bioactive gallic acid shows potential anticancer effects by inhibiting the proliferation and invasiveness behavior in human embryonic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gambogic acid potentiates gemcitabine induced anticancer activity in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Potent anti-inflammatory and antiproliferative effects of gambogic acid in a rat model of antigen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ursolic Acid-Based Derivatives as Potential Anti-Cancer Agents: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-Inflammatory and Antinociceptive Activities of Anthraquinone-2-Carboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. jocpr.com [jocpr.com]

- 12. Frontiers | Antimicrobial and antibiofilm effects of essential fatty acids against clinically isolated vancomycin-resistant Enterococcus faecium [frontiersin.org]

- 13. mdpi.com [mdpi.com]

- 14. Antibacterial fatty acids: An update of possible mechanisms of action and implications in the development of the next-generation of antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In Vitro Antimicrobial Activities of Organic Acids and Their Derivatives on Several Species of Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Octanoic acid promotes clearance of antibiotic-tolerant cells and eradicates biofilms of Staphylococcus aureus isolated from recurrent bovine mastitis - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

While specific information on "Angustanoic acid G" is not available in current scientific literature, the genus Schisandra, particularly Schisandra angustifolia, is a well-documented source of a diverse and complex class of natural products known as nortriterpenoids. This guide focuses on a prominent family of these compounds: the schisanartane nortriterpenoids. These highly oxygenated molecules, isolated from various Schisandra species, have garnered significant interest due to their potent biological activities, including notable anti-HIV and cytotoxic effects. This document provides a comprehensive overview of their isolation, characterization, and biological evaluation, complete with detailed experimental protocols and data presented for comparative analysis.

Core Structures and Chemical Diversity

Schisanartane nortriterpenoids are characterized by a unique and intricate polycyclic carbon skeleton. The chemical diversity within this family arises from variations in oxidation patterns, substitutions, and stereochemistry. These structural modifications significantly influence their biological activity.

Quantitative Biological Activity Data

The schisanartane nortriterpenoids have been evaluated for various biological activities. The following tables summarize the reported cytotoxic and anti-HIV-1 activities of representative compounds isolated from different Schisandra species.

Table 1: Cytotoxicity of Schisanartane Nortriterpenoids against Human Cancer Cell Lines

| Compound | Cancer Cell Line | IC₅₀ (µM) | Source Species | Reference |

| Propinquanin B | HL-60 (Leukemia) | < 10 | S. propinqua | [1] |

| Propinquanin B | Hep-G2 (Hepatoma) | < 10 | S. propinqua | [1] |

| Schisanartane A | A549 (Lung) | 22 | S. sphenanthera | [2] |

| Schisanartane B | SMMC-7721 (Hepatoma) | 18.12 | S. sphenanthera | [2] |

| Rubrifloradilactone C | KB (Oral Epidermoid Carcinoma) | - | S. rubriflora | [3] |

| Rubrifloradilactone C | MDA-MB-231 (Breast) | - | S. rubriflora | [3] |

| Schigrandilactone A | K562 (Leukemia) | - | S. grandiflora | [3] |

| Schigrandilactone B | C8166 (T-cell Leukemia) | - | S. grandiflora | [3] |

Table 2: Anti-HIV-1 Activity of Schisanartane Nortriterpenoids

| Compound | HIV-1 Strain | Cell Line | EC₅₀ (µg/mL) | Therapeutic Index (TI) | Source Species | Reference |

| Micrandilactone C | HIV-1 IIIB | C8166 | 7.71 | > 25.94 | S. micrantha | [4] |

| Schisanartane X | HIV-1 IIIB | C8166 | 3.05 | - | S. sphenanthera | [2] |

| Schisanartane Y | HIV-1 IIIB | C8166 | 2.87 | - | S. sphenanthera | [2] |

Experimental Protocols

Isolation of Schisanartane Nortriterpenoids from Schisandra Stems

This protocol outlines a general procedure for the extraction and isolation of nortriterpenoids from the dried stems of Schisandra species.[5][6][7]

a. Extraction:

-

Air-dry the stems of the Schisandra plant at 60°C and pulverize them into a fine powder (approximately 30-mesh).

-

Macerate the powdered plant material with 70% ethanol at a 1:3 (w/v) ratio at 60°C for 3 hours.

-

Repeat the extraction process twice with fresh solvent.

-

Combine the extracts and filter them through a ceramic filter.

-

Concentrate the filtrate under reduced pressure to remove the ethanol, yielding an aqueous extract.

b. Chromatographic Separation:

-

Subject the aqueous extract to column chromatography on a macroporous resin (e.g., AB-8).

-

Elute the column with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, 95% ethanol).

-

Monitor the fractions by Thin Layer Chromatography (TLC), visualizing the spots by spraying with 10% H₂SO₄ in ethanol followed by heating.

-

Combine fractions containing compounds with similar TLC profiles.

-

Further purify the enriched fractions using reverse-phase column chromatography (e.g., ODS) with a methanol-water gradient.

-

Isolate the individual compounds using preparative High-Performance Liquid Chromatography (HPLC).

c. Structure Elucidation:

-

Characterize the purified compounds using spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, 2D-NMR (COSY, HMQC, HMBC), and High-Resolution Mass Spectrometry (HRMS).

-

Determine the absolute stereochemistry using X-ray crystallography or by applying modified Mosher's method.[8]

Cytotoxicity Evaluation using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.[9][10][11][12]

a. Cell Culture and Treatment:

-

Seed human cancer cells (e.g., HepG2, A549, HL-60) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

Prepare a series of dilutions of the test compounds in the culture medium.

-

Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubate the plate for an additional 48-72 hours.

b. MTT Assay Procedure:

-

Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS), sterilize by filtration, and store protected from light.

-

After the incubation period, remove the treatment medium and add 100 µL of fresh, serum-free medium and 10 µL of the MTT stock solution to each well.

-

Incubate the plate at 37°C for 4 hours.

-

Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Anti-HIV-1 Activity Assessment using the p24 Antigen ELISA

This assay quantifies the amount of HIV-1 p24 capsid protein in the supernatant of infected cell cultures, which is an indicator of viral replication.[13][14][15][16]

a. Cell Infection and Treatment:

-

Maintain a culture of a susceptible human T-cell line (e.g., C8166 or MT-4).

-

Infect the cells with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) at a predetermined multiplicity of infection (MOI).

-

Immediately after infection, add the test compounds at various concentrations to the cell culture. Include a positive control (e.g., a known reverse transcriptase inhibitor like AZT) and a negative control (no compound).

-

Incubate the cultures at 37°C in a humidified atmosphere with 5% CO₂.

b. p24 Antigen ELISA:

-

After 4-5 days of incubation, centrifuge the cell cultures to pellet the cells and collect the supernatant.

-

Coat a 96-well microtiter plate with a murine anti-HIV-1 p24 capture antibody and incubate overnight.

-

Wash the plate and block non-specific binding sites.

-

Add the cell culture supernatants and a series of p24 antigen standards to the wells and incubate.

-

Wash the plate and add a biotinylated mouse anti-HIV-1 p24 detection antibody, followed by incubation.

-

Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.

-

Wash the plate and add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution.

-

Stop the reaction with 1 N H₂SO₄ and measure the absorbance at 450 nm.

-

Calculate the concentration of p24 in the samples based on the standard curve.

-

Determine the EC₅₀ value (the effective concentration of the compound that inhibits HIV-1 replication by 50%).

Visualizations

Experimental Workflow for Isolation and Bioactivity Screening

Caption: Workflow for the isolation and bioactivity screening of nortriterpenoids.

Logical Flow of the MTT Cytotoxicity Assay

Caption: The logical steps involved in the MTT assay for determining cytotoxicity.

Conclusion

The schisanartane nortriterpenoids from Schisandra species represent a promising class of natural products with significant potential for drug development, particularly in the areas of oncology and virology. Their complex structures and potent biological activities warrant further investigation into their mechanisms of action, structure-activity relationships, and potential as therapeutic leads. The methodologies outlined in this guide provide a framework for the continued exploration of these and other related natural products.

References

- 1. New lignans and cytotoxic constituents from Schisandra propinqua - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Structure and anti-HIV activity of micrandilactones B and C, new nortriterpenoids possessing a unique skeleton from Schisandra micrantha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isolation and purification of schisandrol A from the stems of Schisandra chinensis and cytotoxicity against human hepatocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Isolation and characterization of biogenetically related highly oxygenated nortriterpenoids from Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. broadpharm.com [broadpharm.com]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. MTT assay - Wikipedia [en.wikipedia.org]

- 13. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. resources.amsbio.com [resources.amsbio.com]

- 15. ablinc.com [ablinc.com]

- 16. h-h-c.com [h-h-c.com]

Methodological & Application

Application Note & Protocol: Quantification of Angustanoic Acid G using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Angustanoic acid G is a natural product isolated from the roots of Illicium jiadifengpi.[1][2][3] As a member of the organic acid class of compounds, its accurate quantification in various biological matrices is essential for pharmacokinetic studies, efficacy evaluation, and quality control of herbal preparations. While specific validated methods for this compound are not widely published, established analytical techniques for other organic and carboxylic acids can be readily adapted. This document outlines a detailed protocol for the quantification of this compound using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The principles of this method are based on general procedures for the analysis of organic acids in complex matrices.[4][5][6]

Principle

This method employs a reversed-phase liquid chromatography system for the separation of this compound from matrix components, coupled with a tandem mass spectrometer for selective and sensitive detection. The use of Multiple Reaction Monitoring (MRM) ensures high specificity and accuracy in quantification. For challenging matrices or to enhance retention on reversed-phase columns, chemical derivatization of the carboxylic acid group can be employed.[4][6]

Experimental Protocols

1. Sample Preparation: Extraction from Plant Material

This protocol describes a general procedure for the extraction of this compound from dried and powdered plant material. Optimization may be required depending on the specific plant matrix.

-

Materials:

-

Dried, powdered plant material

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

0.1% Formic acid in water

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm)

-

-

Protocol:

-

Weigh 100 mg of the homogenized plant material into a 2 mL microcentrifuge tube.

-

Add 1.5 mL of 80% methanol in water.

-

Vortex vigorously for 5 minutes to ensure thorough mixing and extraction.

-

Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant and transfer it to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 200 µL of 50% methanol containing 0.1% formic acid.

-

Vortex for 1 minute to dissolve the residue.

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.

-

2. Liquid Chromatography (LC) Method

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is recommended for good separation of organic acids.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient Elution:

Time (min) % Mobile Phase B 0.0 10 1.0 10 8.0 95 10.0 95 10.1 10 | 12.0 | 10 |

3. Mass Spectrometry (MS) Method

-

Instrumentation: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Note: The specific MRM transitions for this compound (Molecular Formula: C₁₉H₂₄O₃, Molecular Weight: 300.39) would need to be determined by infusing a standard solution of the compound and optimizing the precursor and product ions.

-

Hypothetical Precursor Ion [M-H]⁻: m/z 299.4

-

Hypothetical Product Ions: To be determined (e.g., fragments corresponding to the loss of CO₂ or other characteristic fragments).

-

-

Key MS Parameters (to be optimized):

-

Capillary Voltage: ~3.0 kV

-

Source Temperature: ~150°C

-

Desolvation Temperature: ~400°C

-

Cone Gas Flow: ~50 L/hr

-

Desolvation Gas Flow: ~800 L/hr

-

Collision Gas: Argon

-

Data Presentation

The following table summarizes the expected performance characteristics of a validated LC-MS/MS method for this compound quantification, based on typical values for similar organic acid assays.[4][7][8]

| Parameter | Expected Performance |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.1 - 1 ng/mL |

| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |

| Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

| Matrix Effect | To be evaluated |

Visualizations

Experimental Workflow for this compound Quantification

Caption: Workflow for this compound quantification.

Disclaimer: This document provides a general methodology for the quantification of this compound. The described protocols and parameters are based on established methods for similar compounds and should be optimized and validated for the specific matrix and instrumentation used. The availability of a certified reference standard for this compound is crucial for method development and validation.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. targetmol.cn [targetmol.cn]

- 4. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. longdom.org [longdom.org]

Application Notes and Protocols for the HPLC-MS Analysis of Angustanoic Acid G in Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angustanoic acid G is a diterpenoid compound of interest found in various plant species. Diterpenoids are a large and structurally diverse class of natural products known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] Accurate and robust analytical methods are crucial for the quantification of this compound in plant extracts to support research in phytochemistry, pharmacognosy, and drug discovery. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for the selective and sensitive analysis of such compounds in complex matrices.[2][3][4][5]

This document provides a detailed application note and a general protocol for the extraction and HPLC-MS analysis of this compound from plant materials. As limited specific data exists for this compound, the presented methodology is based on established protocols for structurally similar diterpenoid acids, such as abietane-type diterpenoids and resin acids.[6][7][8] The provided protocols should be considered a starting point and may require further optimization for specific plant matrices and instrumentation.

Experimental Protocols

Sample Preparation and Extraction

Objective: To efficiently extract this compound from plant material while minimizing the co-extraction of interfering substances.

Materials:

-

Dried and powdered plant material

-

Methanol (HPLC grade)

-

Dichloromethane (HPLC grade)

-

Formic acid (LC-MS grade)[9]

-

Ultrapure water

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode anion exchange)[6]

-

Vortex mixer

-

Ultrasonic bath

-

Centrifuge

-

Rotary evaporator or nitrogen evaporator

Protocol: Solvent Extraction

-

Weigh 1.0 g of dried, powdered plant material into a centrifuge tube.

-

Add 10 mL of methanol (or a 1:1 mixture of dichloromethane and methanol).

-

Vortex for 1 minute to ensure thorough mixing.

-

Sonicate in an ultrasonic bath for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Carefully decant the supernatant into a clean flask.

-

Repeat the extraction process (steps 2-6) twice more with fresh solvent.

-

Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator or a stream of nitrogen.

-

Reconstitute the dried extract in 1 mL of the initial mobile phase for HPLC-MS analysis.

-

Filter the reconstituted extract through a 0.22 µm syringe filter before injection.

Protocol: Solid-Phase Extraction (SPE) for Clean-up (Optional) [6]

For complex matrices, an additional SPE clean-up step can improve the purity of the extract.

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.

-

Load the reconstituted plant extract onto the SPE cartridge.

-

Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 80:20 v/v) to remove polar impurities.

-

Elute this compound with 5 mL of methanol containing 0.1% formic acid.

-

Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase.

HPLC-MS Analysis

Objective: To achieve chromatographic separation and sensitive detection of this compound.

Instrumentation and Conditions:

| Parameter | Recommended Setting |

| HPLC System | UHPLC or HPLC system with a binary pump and autosampler |

| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Elution | 0-1 min: 30% B; 1-10 min: 30-95% B; 10-12 min: 95% B; 12-12.1 min: 95-30% B; 12.1-15 min: 30% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple Quadrupole or Q-TOF Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI) |

| Polarity | Negative Ion Mode ([M-H]⁻) is often preferred for acidic compounds |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 120 °C |

| Desolvation Temperature | 350 °C |

| Gas Flow Rates | Optimized for the specific instrument |

| MS Scan Mode | Full Scan (m/z 100-800) for qualitative analysis |

| MS/MS Mode | Product Ion Scan for structural confirmation and Multiple Reaction Monitoring (MRM) for quantification |

Note: The above conditions are a starting point and should be optimized for the specific instrument and column used.

Data Presentation

Quantitative Analysis

For quantitative studies, a calibration curve should be prepared using a certified reference standard of this compound. The concentration of this compound in the plant extracts can then be determined by interpolation from the calibration curve. The results should be presented in a clear and structured table.

Table 1: Hypothetical Quantitative Data for this compound in Different Plant Extracts

| Plant Species | Plant Part | Extraction Method | This compound Concentration (µg/g of dry weight) ± SD (n=3) |

| Plantago major | Leaves | Methanol Extraction | 15.2 ± 1.3 |

| Salvia officinalis | Leaves | Dichloromethane/Methanol Extraction | 28.7 ± 2.5 |

| Ginkgo biloba | Leaves | Methanol Extraction with SPE | 8.9 ± 0.9 |

This table presents hypothetical data for illustrative purposes.

Mass Spectrometry Data

The identity of this compound can be confirmed by its accurate mass and fragmentation pattern in MS/MS experiments.

Table 2: Expected Mass Spectrometry Data for this compound (C₂₀H₂₈O₅)

| Parameter | Expected Value |

| Molecular Formula | C₂₀H₂₈O₅ |

| Monoisotopic Mass | 348.1937 g/mol |

| [M-H]⁻ (Negative Ion Mode) | m/z 347.1860 |

| [M+H]⁺ (Positive Ion Mode) | m/z 349.2010 |

| Putative MS/MS Fragments of [M-H]⁻ | Loss of H₂O (m/z 329), Loss of CO₂ (m/z 303)[10][11] |

Fragmentation patterns are predictive and require experimental confirmation.

Visualizations

Experimental Workflow

The overall experimental workflow for the analysis of this compound is depicted below.

Bioactivity Screening Workflow

As the specific biological activities of this compound are not yet well-defined, a general workflow for screening the bioactivity of a purified plant-derived compound is presented.

References

- 1. C20-nor-Abietane and Three Abietane Diterpenoids from Plectranthus mutabilis Leaves as P-Glycoprotein Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A HPLC-MS method for profiling triterpenoid acids and triterpenoid esters in Osmanthus fragrans fruits - Analyst (RSC Publishing) [pubs.rsc.org]

- 3. Analysis and determination of diterpenoids in unprocessed and processed Euphorbia lathyris seeds by HPLC–ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. austinpublishinggroup.com [austinpublishinggroup.com]

- 6. SPE and HPLC/UV of resin acids in colophonium-containing products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of Abietane-Type Diterpenoids and Phenolic Acids Biosynthesis Genes in Salvia apiana Jepson Through Full-Length Transcriptomic and Metabolomic Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Qualitative and quantitative analysis of diterpenoids in Salvia species by liquid chromatography coupled with electrospray ionization quadrupole time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Formic acid - Wikipedia [en.wikipedia.org]

- 10. Electrospray ionization tandem mass spectrometry of labdane-type acid diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Application Note: In Vitro Neuroprotection Assay for Angustanoic Acid G

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are characterized by the progressive loss of neuronal structure and function. A key pathological mechanism contributing to this neuronal demise is oxidative stress, which arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify these reactive products.[1] This leads to damage of cellular components, including lipids, proteins, and DNA, ultimately triggering apoptotic pathways and cell death. Consequently, the identification of novel compounds with neuroprotective properties, particularly those that can mitigate oxidative stress, is a critical area of research for the development of new therapeutic strategies.

Angustanoic acid G is a novel compound whose neuroprotective potential has yet to be elucidated. This document provides a detailed protocol for a comprehensive in vitro neuroprotection assay to evaluate the efficacy of this compound in protecting neuronal cells from oxidative stress-induced cell death. The protocol utilizes the human neuroblastoma cell line SH-SY5Y, a widely used model in neurotoxicity and neuroprotection studies, and hydrogen peroxide (H₂O₂) as the oxidative insult. The primary endpoints of this assay are the assessment of cell viability and the quantification of intracellular ROS levels.

Principle of the Assay

This protocol first establishes a non-toxic working concentration of this compound on SH-SY5Y cells. Subsequently, it assesses the compound's ability to protect these cells from H₂O₂-induced cytotoxicity. The protective effect is quantified by measuring cell viability using the MTT assay and by determining the reduction in intracellular ROS levels using a fluorescent probe. This multi-faceted approach provides a robust preliminary assessment of the neuroprotective and antioxidant properties of this compound.

Materials and Reagents

-

Human neuroblastoma SH-SY5Y cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound

-

Hydrogen peroxide (H₂O₂)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Dimethyl sulfoxide (DMSO)

-

2',7'-dichlorofluorescin diacetate (DCFH-DA)

-

Phosphate Buffered Saline (PBS)

-

96-well cell culture plates

-

Fluorescence microplate reader

-

Spectrophotometric microplate reader

Detailed Experimental Protocols

Protocol 1: Determination of Non-Toxic Concentration of this compound

Objective: To determine the maximum concentration of this compound that does not exhibit cytotoxicity towards SH-SY5Y cells.

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM medium (supplemented with 10% FBS and 1% penicillin-streptomycin).

-

Incubation: Incubate the plate at 37°C in a humidified atmosphere of 5% CO₂ for 24 hours to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute this stock solution in serum-free DMEM to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1%.

-

Treatment: After 24 hours of incubation, replace the medium with 100 µL of serum-free DMEM containing the various concentrations of this compound. Include a vehicle control group (0.1% DMSO in serum-free DMEM).

-

Incubation: Incubate the cells for 24 hours at 37°C and 5% CO₂.

-

MTT Assay for Cell Viability:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a spectrophotometric microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The highest concentration that shows no significant decrease in cell viability will be used for subsequent neuroprotection assays.

Protocol 2: Neuroprotection Assay Against H₂O₂-Induced Oxidative Stress

Objective: To evaluate the protective effect of this compound against H₂O₂-induced cell death in SH-SY5Y cells.

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours as described in Protocol 1.

-

Pre-treatment: Replace the medium with serum-free DMEM containing the pre-determined non-toxic concentration of this compound. Include the following control groups:

-

Control: Cells in serum-free DMEM only.

-

H₂O₂ Only: Cells in serum-free DMEM.

-

Vehicle Control: Cells with 0.1% DMSO in serum-free DMEM.

-

-

Incubation: Incubate the plate for 2 hours at 37°C and 5% CO₂ to allow for compound uptake.

-

Induction of Oxidative Stress: Add H₂O₂ to all wells except the "Control" group to a final concentration that induces approximately 50% cell death (this concentration should be determined empirically, e.g., 100-200 µM).

-

Incubation: Incubate the cells for a further 24 hours.

-

Assessment of Cell Viability: Perform the MTT assay as described in Protocol 1 to determine the cell viability in each treatment group.

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To determine if the neuroprotective effect of this compound is associated with a reduction in intracellular ROS levels.

-

Cell Seeding and Treatment: Follow steps 1-4 of Protocol 2 using a black, clear-bottom 96-well plate.

-

DCFH-DA Staining: After the 24-hour incubation with H₂O₂, remove the medium and wash the cells once with warm PBS.

-

Loading of Fluorescent Probe: Add 100 µL of 10 µM DCFH-DA solution in serum-free DMEM to each well.

-

Incubation: Incubate the plate for 30 minutes at 37°C in the dark.

-

Fluorescence Measurement: Wash the cells twice with warm PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

Data Presentation

Table 1: Cytotoxicity of this compound on SH-SY5Y Cells

| Concentration of this compound (µM) | Cell Viability (% of Vehicle Control) ± SD |

| 0 (Vehicle) | 100 ± 5.2 |

| 1 | 98.7 ± 4.8 |

| 5 | 99.1 ± 5.5 |

| 10 | 97.5 ± 6.1 |

| 25 | 96.3 ± 5.9 |

| 50 | 75.4 ± 7.2 |

| 100 | 45.2 ± 6.8 |

Data are presented as mean ± standard deviation (SD) from three independent experiments.

Table 2: Neuroprotective Effect of this compound Against H₂O₂-Induced Toxicity

| Treatment Group | Cell Viability (% of Control) ± SD |

| Control | 100 ± 4.5 |

| H₂O₂ (150 µM) | 52.3 ± 5.1 |

| This compound (25 µM) + H₂O₂ (150 µM) | 85.6 ± 6.3 |

Data are presented as mean ± SD from three independent experiments.

Table 3: Effect of this compound on Intracellular ROS Levels

| Treatment Group | Relative Fluorescence Units (RFU) ± SD | % of H₂O₂ Control |

| Control | 150 ± 25 | 15% |

| H₂O₂ (150 µM) | 1000 ± 78 | 100% |

| This compound (25 µM) + H₂O₂ (150 µM) | 450 ± 55 | 45% |

Data are presented as mean ± SD from three independent experiments.

Mandatory Visualization

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Angustanoic Acid G

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angustanoic acid G is a phenolic acid that has garnered interest for its potential therapeutic properties. This document provides detailed application notes and standardized protocols for conducting antimicrobial susceptibility testing (AST) of this compound. While specific studies on the antimicrobial activity of this compound are not yet widely available, the protocols outlined herein are based on established methodologies for testing natural products, particularly phenolic compounds and extracts from the Glycyrrhiza genus, to which related bioactive molecules belong.[1][2][3][4][5] These protocols are intended to serve as a foundational guide for researchers to evaluate the efficacy of this compound against a panel of pathogenic microorganisms.

The primary objectives of these protocols are to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound, which are crucial parameters in the assessment of a novel antimicrobial agent.[2]

Data Presentation

Quantitative data from antimicrobial susceptibility testing should be summarized for clear interpretation and comparison. The following tables provide a template for presenting MIC and MBC data.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

| Test Microorganism | Strain ID | Gram Stain | MIC (µg/mL) | Positive Control (Antibiotic) MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | Gram-positive | [Insert Data] | [Insert Data] |

| Enterococcus faecalis | ATCC 29212 | Gram-positive | [Insert Data] | [Insert Data] |

| Escherichia coli | ATCC 25922 | Gram-negative | [Insert Data] | [Insert Data] |

| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | [Insert Data] | [Insert Data] |

| Candida albicans | ATCC 90028 | Yeast | [Insert Data] | [Insert Data] |

Table 2: Minimum Bactericidal Concentration (MBC) of this compound against various bacterial strains.

| Test Microorganism | Strain ID | Gram Stain | MBC (µg/mL) | Positive Control (Antibiotic) MBC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | Gram-positive | [Insert Data] | [Insert Data] |

| Enterococcus faecalis | ATCC 29212 | Gram-positive | [Insert Data] | [Insert Data] |

| Escherichia coli | ATCC 25922 | Gram-negative | [Insert Data] | [Insert Data] |

| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | [Insert Data] | [Insert Data] |

Experimental Protocols

Protocol 1: Broth Microdilution Method for MIC Determination

This protocol is adapted from standardized methods for testing natural products and is a quantitative assay to determine the MIC.[2]

Materials:

-

This compound

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Positive control antibiotic (e.g., Gentamicin, Vancomycin)

-

Negative control (vehicle solvent, e.g., DMSO)

-

Resazurin solution (optional, for viability indication)

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Serial Dilutions:

-

Add 100 µL of sterile MHB to all wells of a 96-well plate.

-

Add 100 µL of the this compound stock solution to the first well of each row to be tested and mix well.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

-

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 10 µL of the standardized bacterial inoculum to each well, except for the sterility control wells.

-

Controls:

-

Positive Control: Prepare serial dilutions of a standard antibiotic.

-

Negative Control: Include wells with the vehicle solvent at the highest concentration used for the test compound.

-

Growth Control: Wells containing only MHB and the bacterial inoculum.

-

Sterility Control: Wells containing only MHB.

-

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[2] This can be assessed visually or by measuring the optical density at 600 nm. The addition of a viability indicator like resazurin can also aid in the determination.

Protocol 2: Agar Well Diffusion Method for Preliminary Screening

This is a qualitative or semi-quantitative method to screen for antimicrobial activity.

Materials:

-

This compound solution

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile cork borer or pipette tip

-

Positive and negative controls

Procedure:

-

Plate Preparation: Uniformly spread the standardized bacterial inoculum over the entire surface of an MHA plate using a sterile cotton swab.

-

Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.

-

Sample Addition: Add a fixed volume (e.g., 50-100 µL) of the this compound solution at a known concentration into each well.

-

Controls: Add positive control (standard antibiotic) and negative control (solvent) to separate wells.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of no bacterial growth around each well in millimeters.

Potential Mechanism of Action and Signaling Pathways